7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the quinolin-8-one family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-8-one core. Its structure includes a 4-fluorobenzoyl group at position 7 and a 2-methoxyphenylmethyl substituent at position 3. The molecular formula is C₂₅H₁₈FNO₄ (molecular weight: ~415.4 g/mol), with a [1,3]dioxolo ring contributing to planarity and conjugation.
Properties
IUPAC Name |
7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO5/c1-30-21-5-3-2-4-16(21)12-27-13-19(24(28)15-6-8-17(26)9-7-15)25(29)18-10-22-23(11-20(18)27)32-14-31-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCBBRUWAMZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one, known by its CAS number 902507-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core fused with a dioxole ring and substituted with a fluorobenzoyl and methoxyphenyl groups. The molecular formula is , indicating a significant molecular weight that may influence its pharmacokinetics and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that related compounds inhibited the proliferation of breast cancer cells by inducing G1 phase arrest. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent activity against cancer cell growth .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in disease processes. Compounds with the 4-fluorobenzoyl moiety have been studied for their ability to inhibit tyrosinase (TYR), an enzyme implicated in melanin production and various skin disorders.
Table 1: Inhibition Potency of Related Compounds on TYR
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 0.18 | Competitive inhibitor |
| Compound B | 17.76 | Reference compound (kojic acid) |
| Compound C | 0.48 | More potent than reference |
As observed in Table 1, the compound's derivatives demonstrate significant inhibitory effects on TYR activity, highlighting their potential as therapeutic agents for hyperpigmentation disorders .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The structural features allow for competitive inhibition of enzymes like TYR.
- Cell Cycle Modulation: Similar compounds have been shown to affect cell cycle progression in cancerous cells.
- Apoptotic Pathways: Induction of apoptosis has been documented in various studies involving structurally related compounds.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. For instance, modifications to the dioxole ring or substitution patterns on the benzoyl group can significantly enhance or diminish biological activity.
Case Study:
A study focused on synthesizing new derivatives highlighted that specific substitutions led to increased cytotoxicity against melanoma cells while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position Effects : The 2-methoxyphenylmethyl group in the target compound introduces steric hindrance and ortho-directing electronic effects, contrasting with para-substituted analogs (e.g., 4-methylphenyl in ). This may influence binding affinity in biological systems or crystallographic packing.
- Electronic Properties : DFT studies on phenyl-substituted analogs reveal HOMO-LUMO gaps of ~4.5 eV, with electron-withdrawing groups (e.g., 4-fluorobenzoyl) stabilizing the LUMO. The methoxy group’s electron-donating nature may modulate charge distribution.
Cytotoxicity and Therapeutic Potential
- Chromenone Analogs: Compounds like (E)-7-(3-bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one exhibit potent cytotoxicity (IC₅₀: 8–12 μM) against breast cancer cell lines.
- Survivin Inhibitors: Derivatives with pyrrolidinylmethyl groups (e.g., 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol) inhibit survivin, a cancer-associated protein. The target’s 2-methoxyphenyl group may enhance membrane permeability compared to bulkier substituents.
Hydrogen Bonding and Crystallography
- 6-(4-Bromophenyl)-6,7-Dihydro-1,3-Dioxolo[4,5-g]Quinolin-8(5H)-One: Forms bilayers via N–H···O and C–H···π interactions. The target’s 4-fluorobenzoyl group may engage in halogen bonding, altering supramolecular assembly.
Theoretical and Computational Insights
- DFT Analysis: Phenyl-substituted analogs show HOMO localization on the dioxolo ring and LUMO on the quinolinone core. The 4-fluorobenzoyl group in the target compound likely lowers the LUMO energy, enhancing electrophilicity.
Preparation Methods
Gould–Jacobs Reaction
The Gould–Jacobs reaction begins with condensation of an aniline derivative (1) and diethyl ethoxymethylenemalonate (2) to form a β-ketoester intermediate (3) . Thermal cyclization at elevated temperatures (>250°C) generates the quinolin-4-one backbone (4) , which can be oxidized to the 8-one derivative. For the target compound, 3,4-dihydroxyaniline serves as a starting material to pre-install hydroxyl groups for subsequent dioxolane formation.
Key Modification :
- Protection of hydroxyl groups : Treating 3,4-dihydroxyaniline with methylene iodide in the presence of K₂CO₃ forms thedioxolo ring (5) before cyclization.
- Regioselective acylation : The 4-fluorobenzoyl group is introduced at position 7 via Friedel–Crafts acylation using 4-fluorobenzoyl chloride and AlCl₃ in dichloromethane.
Conrad–Limpach Reaction
Alternative synthesis involves condensation of 3,4-dihydroxyaniline with ethyl acetoacetate (6) under acidic conditions to form a Schiff base (7) . Cyclization at 200–250°C in diphenyl ether yields the quinolin-8-one core (8) . This method offers higher yields (~95%) but requires stringent temperature control to avoid decomposition.
Functionalization at Position 5: Introduction of (2-Methoxyphenyl)Methyl Group
Position 5 alkylation is achieved through nucleophilic substitution or transition metal-catalyzed coupling.
Mannich Reaction
Reacting the quinolinone intermediate (8) with 2-methoxybenzylamine (9) and formaldehyde in acetic acid introduces the (2-methoxyphenyl)methyl group via a three-component Mannich reaction. The reaction proceeds through an iminium intermediate, yielding the alkylated product (10) with 65–75% efficiency.
Suzuki–Miyaura Coupling
For higher regiocontrol, a halogenated quinolinone (11) (e.g., brominated at position 5) undergoes palladium-catalyzed coupling with 2-methoxyphenylboronic acid (12) . Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) afford the coupled product (13) in 80–85% yield.
Late-Stage Functionalization: 4-Fluorobenzoyl Incorporation
Friedel–Crafts Acylation
The 4-fluorobenzoyl group is introduced at position 7 using a Friedel–Crafts reaction. Treating the quinolinone intermediate (13) with 4-fluorobenzoyl chloride (14) and AlCl₃ in dichloromethane at 0°C for 15 minutes achieves selective acylation. The electron-deficient quinoline ring directs electrophilic attack to position 7, yielding (15) with 90–95% regioselectivity.
Optimization Note :
- Lower temperatures (0°C) minimize side reactions.
- Stoichiometric AlCl₃ ensures complete activation of the acyl chloride.
Cyclization to FormDioxolo[4,5-g] Moiety
The dioxolane ring is synthesized via cyclization of adjacent hydroxyl groups.
Methylene Bridging
Treating dihydroxyquinolinone (16) with methylene iodide and K₂CO₃ in DMF at 80°C forms thedioxolo ring (17) . This step is typically performed early in the synthesis to prevent interference from other functional groups.
Alternative Cyclization Agents
Using paraformaldehyde and p-toluenesulfonic acid in refluxing toluene offers a milder alternative, achieving 85% yield with easier purification.
Final Assembly and Characterization
The fully functionalized compound (18) is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural validation employs:
- ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
- HRMS : Verifies molecular formula (C₂₆H₁₉FNO₅).
- X-ray crystallography : Resolves the dioxolane and quinolinone fusion.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
- Friedel–Crafts Acylation : Competing acylation at position 6 may occur if AlCl₃ is substoichiometric.
- Dioxolane Ring Opening : Acidic conditions during alkylation may hydrolyze the dioxolane, necessitating neutral pH.
- Oxidation of Quinolinone : Over-oxidation to quinoline-5,8-dione is mitigated using controlled amounts of DDQ.
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
